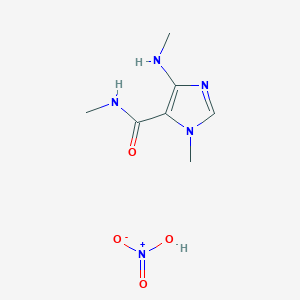

Caffeidine Nitrate

Übersicht

Beschreibung

Caffeidine Nitrate is a useful research compound. Its molecular formula is C7H13N5O4 and its molecular weight is 231.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Caffeidine Nitrate, also known as Caffeine Impurity E Nitrate, is a derivative of caffeine . The primary targets of caffeine are the adenosine receptors in the central nervous system . By blocking these receptors, caffeine prevents adenosine, a neurotransmitter that promotes sleep and relaxation, from binding and exerting its effects .

Mode of Action

This compound likely shares a similar mode of action with caffeine. Caffeine acts by blocking the binding of adenosine to the adenosine A1 receptor, which enhances the release of the neurotransmitter acetylcholine . Caffeine has a three-dimensional structure similar to that of adenosine, allowing it to bind and block its receptors .

Biochemical Pathways

The biochemical pathways affected by caffeine involve the blocking of adenosine receptors and the subsequent increase in acetylcholine release . This leads to increased neuronal activity and the stimulation of the central nervous system . In bacteria, caffeine degradation occurs mainly through the pathways of N-demethylation and C-8 oxidation .

Pharmacokinetics

Caffeine, from which this compound is derived, is known to have high bioavailability and is rapidly absorbed from the gastrointestinal tract . It is metabolized in the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of caffeine. Caffeine’s blocking of adenosine receptors leads to increased neuronal activity, resulting in a state of increased alertness and decreased fatigue .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and efficacy of many drugs . .

Biochemische Analyse

Biochemical Properties

Caffeidine Nitrate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

This compound influences various types of cells and cellular processes. In neuronal cells, it has been observed to affect cell signaling pathways, particularly those involving adenosine receptors. By binding to these receptors, this compound can modulate neurotransmitter release and influence neuronal activity. In other cell types, such as hepatocytes, this compound can impact gene expression and cellular metabolism, leading to changes in the production of metabolic enzymes and other critical proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, this compound can inhibit the activity of phosphodiesterases, leading to an increase in cyclic adenosine monophosphate levels within cells. This elevation in cyclic adenosine monophosphate can result in the activation of protein kinase A, which subsequently influences gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been used to modulate enzyme activity and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and improve memory retention in rodents. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with metabolic enzymes and the subsequent accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to caffeine metabolism. It interacts with enzymes such as cytochrome P450 and xanthine oxidase, which are responsible for the breakdown of caffeine and its derivatives. These interactions can influence metabolic flux and alter the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via adenosine transporters and subsequently distributed to various cellular compartments. The localization of this compound within cells can affect its activity and function, particularly in terms of its interactions with enzymes and other biomolecules .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity can be influenced by post-translational modifications that direct it to these compartments. For example, phosphorylation of this compound can enhance its binding to mitochondrial proteins, thereby affecting mitochondrial function and energy production .

Eigenschaften

IUPAC Name |

N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.HNO3/c1-8-6-5(7(12)9-2)11(3)4-10-6;2-1(3)4/h4,8H,1-3H3,(H,9,12);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFNYBSCQHXIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N(C=N1)C)C(=O)NC.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

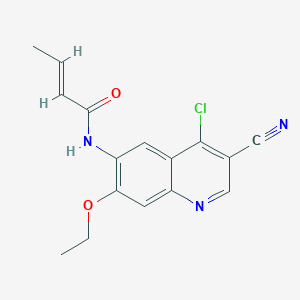

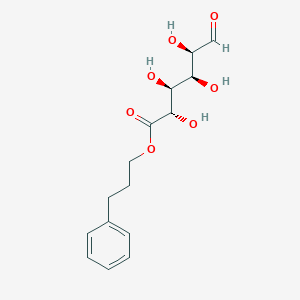

Feasible Synthetic Routes

Q1: What is the primary application of caffeidine nitrate according to the research?

A1: The research highlights the use of this compound as a reference standard for qualitative and quantitative analysis of caffeidine []. This means it serves as a comparison tool to determine the presence and amount of caffeidine in samples, particularly those containing caffeine.

Q2: Can you describe the synthesis method for this compound outlined in the research?

A2: The synthesis involves reacting caffeine with liquid caustic soda (sodium hydroxide) at a specific mass ratio and temperature range []. This mixture is then neutralized with diluted nitric acid, cooled, and filtered. The resulting filter cake, which contains this compound, is washed and dried to obtain the final product [].

Q3: What analytical techniques were used to characterize the synthesized this compound?

A3: The abstract mentions comparing the "light spectrum property, the color spectrum property and the infrared spectrum" of the synthesized product with a standard reference substance of caffeidine []. This suggests the researchers utilized techniques like UV-Vis spectrophotometry, colorimetry, and infrared spectroscopy to confirm the identity and purity of the synthesized this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Difluoro-N-[(4-methoxyphenyl)methyl]-benzenemethanamine](/img/structure/B1460411.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1460412.png)

![7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide](/img/structure/B1460420.png)